molecular formula C23H18ClFN6O B2497174 N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide CAS No. 1207017-90-0

N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

Cat. No. B2497174
CAS RN: 1207017-90-0
M. Wt: 448.89
InChI Key: REEDTSWSSMDCCR-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules featuring complex structures with multiple functional groups, including amide, chlorophenyl, and fluorophenyl moieties. These structures are of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. For example, compounds with similar structures have been synthesized through reactions involving nucleophilic substitution, amidation, and ring-closing methodologies. These processes require precise control of reaction conditions to achieve the desired product with high yield and purity (Kariuki et al., 2021).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, related molecules have been structurally characterized to reveal planar conformations and specific orientations of substituent groups, contributing to their reactivity and interaction with biological targets (El-Hiti et al., 2019).

Scientific Research Applications

Synthesis and Structural Characterization

Research into similar compounds has focused on synthesis and structural characterization, which is fundamental for understanding their potential applications. For instance, Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds with similar molecular features, providing insights into their conformation and planarity, which are essential for understanding their interactions and reactivity Kariuki et al., 2021.

Interaction with Biological Systems

Compounds with structural similarities have been studied for their interactions with biological systems. For example, Bartha (1969) explored how certain herbicides transform in soil to produce unexpected residues, shedding light on the environmental fate and ecological impact of such compounds Bartha, 1969.

Anticancer and Antimicrobial Activity

Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. Such research is crucial for identifying potential therapeutic agents Katariya et al., 2021.

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) studied a compound for its potential as a neurokinin-1 receptor antagonist, highlighting the importance of such compounds in developing treatments for conditions like depression and emesis Harrison et al., 2001.

Antipathogenic Activity

Research by Limban et al. (2011) on thiourea derivatives with similar molecular fragments demonstrated significant antipathogenic activity, pointing towards potential applications in developing antimicrobial agents Limban et al., 2011.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN6O/c24-18-4-2-1-3-16(18)14-26-22(32)10-9-21-27-28-23-20-13-19(15-5-7-17(25)8-6-15)29-31(20)12-11-30(21)23/h1-8,11-12,19-20,23,28-29H,9-10,13-14H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMDOTWHGOJQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

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